2-Bromo-3-(trifluoromethyl)phenol
Overview
Description
2-Bromo-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4BrF3O It is a brominated phenol derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Phenolic compounds can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting key biological processes . The trifluoromethyl group may enhance the compound’s reactivity or binding affinity .
Biochemical Pathways
Without specific studies, it’s challenging to summarize the biochemical pathways affected by 2-Bromo-3-(trifluoromethyl)phenol. Phenolic compounds can influence a variety of pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is currently unavailable. These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Phenolic compounds can have diverse effects, such as reducing oxidative stress, inhibiting enzymatic activity, or modulating signal transduction .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit its reactivity, alter its stability, or affect its interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenol typically involves the bromination of 3-(trifluoromethyl)phenol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)phenol has several applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 3-Bromo-5-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenol
Comparison: Compared to its analogs, 2-Bromo-3-(trifluoromethyl)phenol is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the meta position relative to the hydroxyl group can enhance its electron-withdrawing effects, making it more reactive in certain chemical transformations .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCHLKGIGWXAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624201 | |
Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-39-3 | |
Record name | 2-Bromo-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.